molecular formula C19H23N5O3S B2537842 2-Ethyl-5-((4-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898361-87-0

2-Ethyl-5-((4-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2537842
CAS No.: 898361-87-0
M. Wt: 401.49
InChI Key: KZXPZDYKJFVUFB-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazole class, a fused heterocyclic system known for diverse pharmacological activities, including anticonvulsant, anti-inflammatory, and anticancer properties . Its structure features a thiazolo-triazole core substituted with a 4-nitrophenyl group, a 4-methylpiperidinyl moiety, and an ethyl group at position 2.

Properties

IUPAC Name

2-ethyl-5-[(4-methylpiperidin-1-yl)-(4-nitrophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3S/c1-3-15-20-19-23(21-15)18(25)17(28-19)16(22-10-8-12(2)9-11-22)13-4-6-14(7-5-13)24(26)27/h4-7,12,16,25H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXPZDYKJFVUFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCC(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Ethyl-5-((4-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive review of its biological properties, including its anticancer effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes a thiazole ring fused with a triazole moiety, which is known to enhance biological activity. The presence of the 4-methylpiperidine and 4-nitrophenyl groups contributes to its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and triazole derivatives. Specifically, triazole-containing compounds have shown significant cytotoxicity against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHCT-1166.2Apoptosis induction
Compound BT47D27.3Cell cycle arrest
Compound CA549<1EGFR inhibition

The compound under discussion has been reported to exhibit similar activities, potentially through mechanisms such as apoptosis induction and inhibition of cell proliferation.

The mechanisms by which 2-Ethyl-5-((4-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol exerts its effects may involve:

  • Inhibition of Kinases: Many thiazole and triazole derivatives act as kinase inhibitors, which play crucial roles in cell signaling pathways related to cancer progression.
  • Induction of Reactive Oxygen Species (ROS): Increased ROS levels can lead to oxidative stress and subsequent cancer cell death.
  • Modulation of Apoptotic Pathways: The compound may activate intrinsic apoptotic pathways leading to programmed cell death.

Case Studies

Case Study 1: In Vitro Evaluation
A study evaluated the cytotoxic effects of the compound on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated an IC50 value comparable to established chemotherapeutics, suggesting its potential as a therapeutic agent.

Case Study 2: In Vivo Studies
In vivo studies using mouse models demonstrated that administration of the compound resulted in significant tumor reduction in xenograft models. The treatment was well-tolerated with no significant adverse effects observed.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Differences Among Thiazolo[3,2-b][1,2,4]triazole Derivatives
Compound Name / ID R1 (Phenyl Substituent) R2 (N-containing Group) R3 (Core Substituent)
Target Compound 4-Nitrophenyl 4-Methylpiperidinyl Ethyl (C2)
2-Ethyl-5-[(2-fluorophenyl)(3-methylpiperidinyl)methyl]thiazolo[...]-6-ol 2-Fluorophenyl 3-Methylpiperidinyl Ethyl (C2)
6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) 4-Fluorophenyl - -
5-(3-Nitrobenzylidene)thiazolo[...]-6(5H)-one (5b) 3-Nitrobenzylidene - 4-Chlorophenylsulfonyl
2-(4-Methoxyphenyl)-6-(4-bromophenyl)thiazolo[...]triazole (10b) 4-Bromophenyl - 4-Methoxyphenyl

Key Observations :

  • Electron Effects : The target compound’s 4-nitrophenyl group is more electron-withdrawing than halogenated (e.g., 4-fluorophenyl in ) or methoxy-substituted (e.g., ) analogs, which may enhance electrophilic interactions in biological targets.
  • Piperidinyl vs.

Analysis :

  • Synthetic Efficiency : Yields for analogous compounds range from 53% to 89% , suggesting room for optimization in the target compound’s synthesis (if data were available).
  • Melting Points : Nitro-substituted derivatives (e.g., 5b ) exhibit higher melting points (>230°C) due to strong intermolecular dipole interactions, whereas bromo/methoxy-substituted analogs (e.g., 10b ) melt at lower temperatures (~160°C). The target compound’s 4-nitrophenyl group likely confers a high melting point.

Insights :

  • Anticonvulsant Activity : Fluorophenyl-substituted derivatives (e.g., 3c ) show high efficacy in seizure models, suggesting the target compound’s 4-nitrophenyl group may similarly modulate CNS targets.
  • Anticancer Potential: Nitrobenzylidene derivatives (e.g., 5b ) exhibit moderate activity, while arylidene analogs (269a–e ) show stronger inhibition, highlighting the role of substituent geometry.
  • Unreported Data : The target compound’s bioactivity remains uncharacterized in the provided evidence, necessitating further studies to evaluate its pharmacological profile.

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